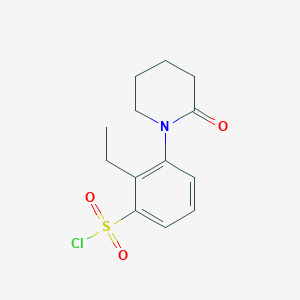

2-Ethyl-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride

Description

Properties

Molecular Formula |

C13H16ClNO3S |

|---|---|

Molecular Weight |

301.79 g/mol |

IUPAC Name |

2-ethyl-3-(2-oxopiperidin-1-yl)benzenesulfonyl chloride |

InChI |

InChI=1S/C13H16ClNO3S/c1-2-10-11(15-9-4-3-8-13(15)16)6-5-7-12(10)19(14,17)18/h5-7H,2-4,8-9H2,1H3 |

InChI Key |

JPELBXWTNSCFFE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC=C1S(=O)(=O)Cl)N2CCCCC2=O |

Origin of Product |

United States |

Preparation Methods

Chlorosulfonation of Aromatic Amides Followed by N-Substitution

A robust method involves the chlorosulfonation of an aromatic amide precursor, followed by nucleophilic substitution with a piperidinyl derivative:

Step 1: Chlorosulfonation

The starting aromatic amide (e.g., ortho-ethoxybenzamide analogues) is treated with chlorosulfonic acid, often in the presence of thionyl chloride, at low temperatures (0°C to 20°C) to introduce the sulfonyl chloride group onto the aromatic ring. The reaction is typically carried out in an ice bath to control exothermicity and prevent decomposition. After completion (monitored by TLC), the reaction mixture is quenched by pouring into ice water to precipitate the sulfonyl chloride intermediate.Step 2: N-Substitution with 2-Oxopiperidine

The isolated sulfonyl chloride intermediate is then reacted with 2-oxopiperidine or its derivatives in an organic solvent such as dichloromethane at low temperature (0°C to room temperature). The presence of a base (e.g., triethylamine or sodium carbonate) neutralizes the hydrogen chloride formed and promotes nucleophilic substitution on the sulfonyl chloride, yielding the desired sulfonamide.Workup and Purification

The reaction mixture is washed with aqueous solutions (e.g., saturated ammonium chloride, sodium bicarbonate), dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or silica gel chromatography.

This method yields the target compound with high purity and yields reported up to 86% in related systems.

Sulfonyl Chloride Formation via Thionyl Chloride or Phosphorus Oxychloride

An alternative approach involves converting sulfonic acid derivatives or sulfonate esters to sulfonyl chlorides using chlorinating agents:

Reagents : Thionyl chloride (SOCl2), phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or phosphorus trichloride (PCl3).

Procedure : The sulfonic acid or sulfonate precursor is refluxed with an excess of thionyl chloride or POCl3 under an inert atmosphere. The reaction proceeds with the replacement of the sulfonic acid OH group by chlorine, forming the sulfonyl chloride.

Example : A compound of formula III was treated with POCl3 at 80°C for 2 hours, followed by removal of excess reagent under reduced pressure, aqueous workup, and extraction with dichloromethane to isolate the sulfonyl chloride intermediate.

Subsequent Nucleophilic Substitution : The sulfonyl chloride is then reacted with 2-oxopiperidine under basic conditions to form the sulfonamide.

This method is efficient and allows for control over chlorination, but requires careful handling of corrosive reagents and byproducts.

Sulfonylation of Piperidine Derivatives

In some protocols, the piperidinyl moiety is introduced prior to sulfonylation:

The piperidine derivative bearing the 2-oxo group is reacted with sulfonyl chlorides derived from substituted benzenesulfonyl chlorides.

The reaction occurs in the presence of a base (organic or inorganic) in solvents such as dichloromethane, chloroform, or ethyl acetate.

The base neutralizes HCl generated during the sulfonylation.

Reaction conditions are typically mild (room temperature to slightly elevated temperatures) with reaction times ranging from 30 minutes to several hours.

This approach offers flexibility in modifying the piperidine substituent before sulfonylation.

The chlorosulfonation step typically yields sulfonyl chloride intermediates in 80-90% yield when carefully controlled at low temperatures.

Subsequent coupling with 2-oxopiperidine under basic conditions yields the final sulfonamide product with yields ranging from 60% to 86%, depending on purification methods and reaction scale.

The purity and stability of sulfonyl chloride intermediates are critical; storage under inert atmosphere at low temperature (-20°C) minimizes decomposition.

| Step No. | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Chlorosulfonation | Aromatic amide + chlorosulfonic acid + thionyl chloride, 0-20°C | 80-90 | Low temp to prevent decomposition |

| 2 | Isolation of sulfonyl chloride | Quench in ice water, extraction with DCM | - | Precipitation or extraction method |

| 3 | Nucleophilic substitution | Sulfonyl chloride + 2-oxopiperidine + base, DCM, 0°C to RT | 60-86 | Base neutralizes HCl, promotes coupling |

| 4 | Purification | Washing, drying, recrystallization or chromatography | - | Essential for product purity |

The preparation of 2-Ethyl-3-(2-oxopiperidin-1-yl)benzene-1-sulfonyl chloride is efficiently achieved through controlled chlorosulfonation of an aromatic precursor followed by nucleophilic substitution with 2-oxopiperidine under basic conditions. Key factors influencing the synthesis include temperature control during chlorosulfonation, choice of chlorinating agents, solvent selection, and base used for substitution. The methods described are supported by multiple research sources and patents, demonstrating reproducible yields and high purity products suitable for further application in medicinal chemistry and related fields.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-(2-oxopiperidin-1-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction:

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Scientific Research Applications

2-Ethyl-3-(2-oxopiperidin-1-yl)benzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-(2-oxopiperidin-1-yl)benzene-1-sulfonyl chloride involves the sulfonylation of nucleophilic sites on target molecules . The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of the target molecule . This reactivity is exploited in various chemical and biological applications to achieve desired modifications .

Comparison with Similar Compounds

Similar Compounds

- 2-Methyl-3-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride

- 4-(Trifluoromethyl)benzene-1-sulfonyl chloride

Uniqueness

2-Ethyl-3-(2-oxopiperidin-1-yl)benzene-1-sulfonyl chloride is unique due to its specific structural features, such as the presence of the piperidinone ring and the ethyl group, which confer distinct reactivity and properties compared to other sulfonyl chlorides . These structural elements make it particularly useful in certain synthetic applications where other sulfonyl chlorides may not be as effective .

Biological Activity

2-Ethyl-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound's unique structure suggests various mechanisms of action that could be harnessed for therapeutic purposes.

Chemical Structure and Properties

The chemical formula for 2-Ethyl-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride is . Its molecular weight is approximately 287.79 g/mol. The presence of the sulfonyl chloride group is significant as it can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives with enhanced biological properties.

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit notable antimicrobial properties. For instance, research has shown that compounds similar to 2-Ethyl-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride can inhibit bacterial growth by targeting essential enzymes involved in folate synthesis. This mechanism is vital for bacterial proliferation, making such compounds promising candidates for antibiotic development.

| Compound | Target Enzyme | Activity |

|---|---|---|

| 2-Ethyl-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride | Dihydropteroate synthase | Inhibitory |

| Related Sulfonamides | Various | Broad-spectrum |

Cytotoxicity and Cancer Research

The compound's potential cytotoxic effects have been evaluated against several cancer cell lines. In vitro studies demonstrated that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Case Study:

A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with 2-Ethyl-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 15 | 5 |

| Normal Fibroblasts | 75 | - |

The proposed mechanism of action for the biological activity of 2-Ethyl-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride involves the inhibition of specific enzymes critical to cellular processes. The sulfonamide moiety is known to mimic para-amino benzoic acid (PABA), a substrate for bacterial folate synthesis, thereby disrupting nucleic acid synthesis.

Research Findings

Several studies have focused on synthesizing and characterizing sulfonamide derivatives, including this compound, to enhance their efficacy and reduce toxicity. The structure-activity relationship (SAR) analyses suggest that modifications to the piperidine ring can significantly impact biological activity.

Key Findings:

- Enhanced Solubility: Modifications to increase solubility in biological systems have been explored, improving bioavailability.

- Broad-Spectrum Activity: Variants of the compound have shown activity against both Gram-positive and Gram-negative bacteria.

- Potential as an Anticancer Agent: Ongoing research is assessing its efficacy against various cancer types beyond breast cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.